molecular formula C16H21F3N2O4 B11494253 ethyl 2-ethoxy-3,3,3-trifluoro-N-[(2-phenylethyl)carbamoyl]alaninate

ethyl 2-ethoxy-3,3,3-trifluoro-N-[(2-phenylethyl)carbamoyl]alaninate

Cat. No.: B11494253
M. Wt: 362.34 g/mol
InChI Key: QVABRCDLGSQIDV-UHFFFAOYSA-N
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Description

ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of the ethyl ester of 3,3,3-trifluoro-2-hydroxypropanoic acid, followed by the introduction of the ethoxy group. The final step involves the formation of the carbamoyl amino group through a reaction with 2-phenylethylamine under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamoyl amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)PROPANOATE: Similar in structure but lacks the ethoxy and carbamoyl amino groups.

    ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE: Contains trifluoromethyl groups but differs in the position and nature of functional groups.

Uniqueness

ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl, ethoxy, and carbamoyl amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 2-ethoxy-3,3,3-trifluoro-2-(2-phenylethylcarbamoylamino)propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-3-24-13(22)15(25-4-2,16(17,18)19)21-14(23)20-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,20,21,23)

InChI Key

QVABRCDLGSQIDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC=CC=C1)OCC

Origin of Product

United States

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